N2,9-Diacetylguanine

Overview

Description

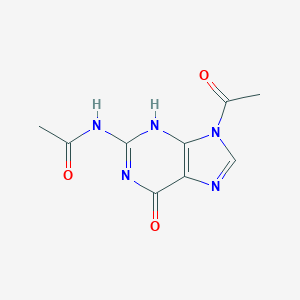

N2,9-Diacetylguanine: is a chemical compound with the molecular formula C₉H₉N₅O₃ and a molecular weight of 235.20 g/mol . It is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is characterized by the presence of two acetyl groups attached to the nitrogen atoms at positions 2 and 9 of the guanine ring .

Mechanism of Action

Target of Action

N2,9-Diacetylguanine, also known as N,9-Diacetylguanine, is a derivative of guanine, a crucial nucleobase present in DNA and RNA . The primary targets of this compound are guanine-binding proteins, which selectively interact with guanine in DNA and RNA .

Mode of Action

The compound’s interaction with its targets is facilitated by the presence of two acetyl groups on the this compound molecule . These acetyl groups enable the compound to bind to a wide array of proteins, including guanine-binding proteins .

Biochemical Pathways

The binding interactions between this compound and guanine-binding proteins play a pivotal role in numerous biochemical processes . These interactions are believed to be responsible for the inhibition of specific enzymes and the regulation of gene expression .

Pharmacokinetics

It can be analyzed by a reverse phase (rp) hplc method with simple conditions . This method is scalable and can be used for isolation impurities in preparative separation, and it is also suitable for pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to inhibit specific enzymes and regulate gene expression . By binding to guanine-binding proteins, this compound can influence various biological processes, potentially leading to changes at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,9-Diacetylguanine typically involves the acetylation of guanine. One common method includes dissolving guanine in pyridine and then reacting it with acetic anhydride . The reaction is usually carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: N2,9-Diacetylguanine can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield guanine.

Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Hydrolysis: Guanine.

Oxidation: Various oxidized derivatives of guanine.

Substitution: N-substituted guanine derivatives.

Scientific Research Applications

Chemistry: N2,9-Diacetylguanine is used as a precursor in the synthesis of nucleotide analogs and other guanine derivatives . It is also employed in studies involving the modification of nucleobases.

Biology: In biological research, this compound is utilized to study DNA replication and repair mechanisms . It serves as a model compound to understand the interactions and modifications of guanine bases within nucleic acids.

Medicine: The compound is investigated for its potential in developing antiviral and anticancer strategies . Modified nucleotides, including this compound, are explored for their ability to inhibit pathological cellular processes.

Industry: this compound finds applications in the pharmaceutical industry for the synthesis of nucleotide analogs and other bioactive compounds .

Comparison with Similar Compounds

Guanine: The parent compound of N2,9-Diacetylguanine, lacking the acetyl groups.

N2-Acetylguanine: A derivative with a single acetyl group at position 2.

9-Acetylguanine: A derivative with a single acetyl group at position 9.

Uniqueness: this compound is unique due to the presence of two acetyl groups, which can significantly alter its chemical properties and biological activities compared to its mono-acetylated counterparts . This dual acetylation can enhance its stability and modify its interactions with nucleic acids, making it a valuable compound for research and pharmaceutical applications.

Biological Activity

N2,9-Diacetylguanine (N2,9-DAG) is a derivative of guanine that has garnered attention due to its potential biological activities and applications in biochemical research. This article provides a comprehensive overview of its synthesis, properties, and biological activities, supported by relevant data tables and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₉H₉N₅O₃

- Molecular Weight : 235.20 g/mol

- CAS Number : 3056-33-5

- Melting Point : 284-286 °C

- Appearance : White to yellow crystalline powder

Synthesis

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis using guanine and acetic anhydride. This method has shown to enhance the yield and efficiency of the synthesis process compared to traditional methods .

Biological Activity

This compound exhibits several biological activities that are of interest in pharmacology and biochemistry:

-

Gene Expression Modulation :

- N2,9-DAG has been utilized in optochemical control of gene expression. It acts as a precursor for photocaged guanine derivatives that can modulate gene expression in mammalian cells when exposed to light. This application is significant for developing synthetic riboswitches that can control RNA functions in living cells .

- Antifungal Activity :

-

Antitumor Properties :

- The structural modifications in guanine derivatives like N2,9-DAG may influence their interaction with DNA and RNA, potentially leading to antitumor effects. Some studies have highlighted the cytotoxicity of guanine derivatives towards cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Studies and Research Findings

A review of recent studies reveals important insights into the biological activities of this compound:

-

Study on Gene Expression :

In a study conducted by Young et al., photocaged guanine was synthesized from this compound. The study demonstrated that upon UV irradiation, the modified guanine could effectively reduce gene expression in HEK 293 cells transfected with a guanine-responsive riboswitch . This highlights the potential use of N2,9-DAG in gene therapy applications. -

Antifungal Screening :

A series of O6-alkylguanine derivatives were synthesized and screened for antifungal activity. The results indicated that certain derivatives exhibited significant antifungal effects against common pathogens. While specific data on N2,9-DAG was not provided, its structural similarities suggest potential activity .

Table 1: Comparison of Biological Activities

| Compound | Gene Expression Modulation | Antifungal Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Yes | Promising | Potential |

| O6-Alkylguanine Derivatives | Yes | Significant | Documented |

Table 2: Synthesis Methods

| Method | Yield (%) | Time Required |

|---|---|---|

| Traditional Synthesis | Varied | Longer |

| Microwave-Assisted Synthesis | Up to 90% | Shorter |

Properties

IUPAC Name |

N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O3/c1-4(15)11-9-12-7-6(8(17)13-9)10-3-14(7)5(2)16/h3H,1-2H3,(H2,11,12,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILZZWCROUGLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184648 | |

| Record name | N2,9-Diacetylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3056-33-5 | |

| Record name | 2,9-Diacetylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3056-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,9-Diacetylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2,9-Diacetylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-acetyl-6,9-dihydro-6-oxo-1H-purin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-DIACETYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUW2B9YR95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary challenge in utilizing guanine for nucleoside synthesis, and how does N2,9-Diacetylguanine address this?

A1: Guanine presents a challenge in nucleoside synthesis due to its susceptibility to non-selective alkylation, potentially occurring at N-7, N-9, or both, leading to a mixture of products []. This lack of regioselectivity necessitates complex purification procedures, impacting yield and efficiency. This compound effectively circumvents this issue by protecting the N-2 and N-9 positions with acetyl groups. This protection strategy enables highly selective alkylation at the desired N-9 position, simplifying the synthesis and improving the yield of desired nucleoside analogues [].

Q2: How does the solvent used in reactions involving this compound influence the product outcome?

A2: The choice of solvent plays a crucial role in dictating the regioselectivity of this compound alkylation. Research has shown that reactions conducted in the absence of an acid catalyst predominantly yield the desired N-9 alkylated product []. Conversely, employing an acid catalyst during the coupling reaction tends to favor the formation of N-7 isomers []. Therefore, careful solvent selection is critical for directing the reaction towards the desired N-9 substituted guanine derivative.

Q3: Can you elaborate on a specific example where this compound has been successfully utilized in the synthesis of a clinically relevant antiviral drug?

A3: A prominent example of this compound's utility is its application in synthesizing the antiviral drug ganciclovir [, ]. The synthesis involves a multi-step process where this compound is reacted with a specifically prepared side chain, 2,3-diacetoxy-1-acetoxymethoxypropane, in the presence of a catalyst like p-toluenesulfonic acid monohydrate []. Subsequent hydrolysis of the resulting intermediate yields ganciclovir []. This synthetic route highlights the importance of this compound as a key building block in producing this crucial antiviral medication.

Q4: Beyond its role in ganciclovir synthesis, are there other instances where this compound acts as a precursor for modified guanosine derivatives?

A4: Yes, this compound serves as a versatile precursor for synthesizing various modified guanosine derivatives, particularly 9-substituted guanine compounds. One such example involves its reaction with glycosyl acetates, facilitated by trimethylsilyl triflate catalysis, to yield the desired 9-substituted guanine derivatives in high yields []. This method effectively avoids the formation of unwanted 7-isomers, showcasing the compound's versatility and utility in synthesizing a range of modified nucleosides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.